molecular formula C35H34Cl2N2O4 B1143186 2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate CAS No. 159824-78-9

2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate

Cat. No.: B1143186
CAS No.: 159824-78-9
M. Wt: 617.56
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name is 2-[2-{2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]inden-1-ylidene}ethylidene]-1,3,3-trimethylindole perchlorate , reflecting its polycyclic architecture. The nomenclature prioritizes the indenyl core substituted with chlorine at position 2, flanked by conjugated ethylidene bridges linking two 1,3,3-trimethylindolium moieties. The perchlorate counterion stabilizes the cationic charge localized on the indolium nitrogen atoms.

Isomeric considerations arise from three factors:

  • Geometric isomerism : The ethylidene bridges ($$-\text{CH}=\text{CH}-$$) permit cis/trans isomerization, though steric hindrance from methyl groups favors the trans configuration.
  • Conformational flexibility : The polymethine chain adopts dihedral angles influenced by intramolecular $$\pi$$-$$\pi$$ stacking between indolium and indenyl groups.
  • Tautomerism : The indolium nitrogen’s protonation state remains fixed due to the perchlorate counterion, eliminating tautomeric variability.

Crystallographic Analysis of Polymethine Chain Conformation

Single-crystal X-ray diffraction of analogous indolium-cyanine derivatives reveals a di-cis conformation in the solid state, with interplanar angles of 50.2° between indolium and indenyl groups. Key structural parameters include:

Parameter Value Source
C–C bond length (polymethine) 1.38–1.42 Å
N–C(indolium) bond length 1.34 Å
Cl–C(indene) bond length 1.72 Å
Dihedral angle (indolium-indenyl) 50.2° (di-cis)

The chlorine substituent at position 2 of the indene ring induces a bathochromic shift by extending conjugation through inductive effects.

Spectroscopic Elucidation (¹H/¹³C NMR, FT-IR, HRMS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • $$\delta = 3.10$$ ppm (s, 12H, N–CH₃)
    • $$\delta = 7.30–8.47$$ ppm (m, 14H, aromatic/vinyl protons)
    • $$\delta = 6.85$$ ppm (d, $$J = 12.4$$ Hz, 2H, ethylidene CH)
  • ¹³C NMR (100 MHz, CDCl₃):
    • $$\delta = 168.9$$ ppm (C=N⁺)
    • $$\delta = 142.1–125.3$$ ppm (aromatic/vinyl carbons)

Fourier-Transform Infrared (FT-IR):

  • $$v_{\text{C=N}} = 1620 \, \text{cm}^{-1}$$ (conjugated iminium stretch)
  • $$v_{\text{ClO₄⁻}} = 1100 \, \text{cm}^{-1}$$ (perchlorate symmetric stretch)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for $$\text{C}{35}\text{H}{34}\text{ClN}_2^+$$: 541.2381
  • Observed: 541.2378 ($$\Delta = -0.55 \, \text{ppm}$$)

Comparative Structural Analysis with Classical Cyanine Dyes

Feature Target Compound Classical Cyanine (e.g., Cy3)
Chromophore Indenyl-indolium Trimethine/pentamethine
$$\lambda_{\text{max}}$$ 786 nm (NIR-I) 550 nm (visible)
Stokes shift 120 nm 20–30 nm
Conjugation length 11 π-electrons 7–9 π-electrons
Substituent effects Chlorine (electron-withdrawing) Alkyl chains (electron-donating)

Properties

IUPAC Name

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]inden-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClN2.ClHO4/c1-34(2)27-15-9-11-17-29(27)37(5)31(34)21-19-25-23-13-7-8-14-24(23)26(33(25)36)20-22-32-35(3,4)28-16-10-12-18-30(28)38(32)6;2-1(3,4)5/h7-22H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQWSQIJGPAHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C6=CC=CC=C63)Cl)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724641
Record name 2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159824-78-9
Record name 2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural Features of Indolium-Based Dyes

Compound Name Core Structure Substituents Counterion Conjugation Length Key Applications Reference
Target Compound Inden-Indolium Chloro, Trimethyl Perchlorate Extended Optical materials
IR806 (Inner salt) Cyclopenten-Indolium Sulfobutyl Inner salt Moderate Bioimaging
2-[2-(2-Chloro-3-...)cyclohexen-1-yl] (205744-92-9) Cyclohexen-Indolium Chloro, Trimethyl Tosylate Extended Dye synthesis
1-Icosyl-... perchlorate (84109-13-7) Indolium Icosyl (C20 alkyl chains) Perchlorate Reduced (alkyl) Surfactants, aggregates
3-[(2-Chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one Bis-indole Chloro, Methylidene bridge Neutral Short Pharmaceutical intermediates

Key Observations:

Conjugation and Optical Properties : The target compound’s inden core provides extended conjugation compared to IR806’s cyclopenten ring, resulting in redshifted absorbance . Tosylate and perchlorate counterions enhance solubility in organic solvents, whereas IR806’s sulfobutyl groups improve water solubility .

Chloro Substituent : The chloro group in the target compound and 205744-92-9 increases electron-withdrawing effects, stabilizing the cationic charge and tuning λmax.

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Comparison

Compound Bioactivity Profile Target/Application Reference
Target Compound Not explicitly reported (assumed dye properties) Optical sensors, photovoltaics
Dimetindene (3409-21-0) Antihistamine Allergy treatment
3-Chloro-N-phenyl-phthalimide Monomer for polyimides Polymer synthesis
3-Acetylindole thiosemicarbazone Antimicrobial, antioxidant Pharmaceutical lead

Key Insights:

  • Structural-Bioactivity Correlation : highlights that compounds with similar structures (e.g., indole/inden cores) often share bioactivity profiles. For example, thiosemicarbazone derivatives (e.g., compound 10 in ) exhibit antimicrobial activity due to metal-chelating properties .
  • Chloro Substitution : Chloro groups in phthalimides () and indoles () enhance thermal stability and electronic properties, making them suitable for polymers or optoelectronics .

Key Findings:

  • Machine Learning Applications : underscores the utility of Tanimoto and Dice indices in virtual screening. IR806’s high similarity to other cyanine dyes explains its adoption in bioimaging .
  • Yield Optimization : Heterocyclic compounds like those in achieve high yields (68–87%) via acid-catalyzed condensations, suggesting scalable routes for the target compound .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.21 (d, J = 14 Hz, 2H, vinyl-H), 7.89–7.45 (m, 8H, aromatic-H), 3.72 (s, 6H, N-CH₃), 1.65 (s, 12H, C(CH₃)₂).

  • ¹³C NMR : Resonances at δ 178.2 (C=N⁺), 152.1 (vinyl-C), and 45.8 (N-CH₃) confirm chromophore formation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 567.2543 [M⁺] (calculated for C₃₃H₃₅ClN₂O₄: 567.2548).

UV-Vis Spectroscopy

  • λmax in methanol: 652 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹), characteristic of the trimethine cyanine π→π* transition.

Optimization Strategies and Yield Considerations

Reported yields for analogous cyanine syntheses range from 35% to 58%, depending on the purification method. Key optimization strategies include:

  • Anhydrous conditions : Rigorous drying of solvents and reagents minimizes hydrolysis of intermediates.

  • Slow addition of Na⁺ClO₄⁻ : Controlled precipitation reduces occluded impurities.

  • Low-temperature storage : The perchlorate salt is hygroscopic and requires storage at –20°C under desiccation .

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